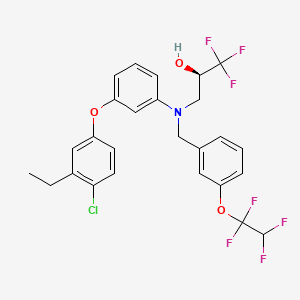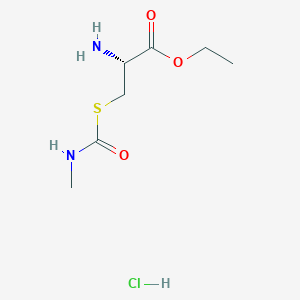
Ethyl cysteinate methylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC-303861 involves the esterification of L-cysteine with ethyl alcohol, followed by the introduction of an N-methylcarbamate group. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification and carbamation processes. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
NSC-303861 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The N-methylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NSC-303861 has been extensively studied for its oncolytic activity. It has shown significant cytotoxicity against various cancer cell lines, including human mammary tumor xenografts and murine leukemia. The compound has also demonstrated moderate antitumor activity against other types of cancer, such as sarcoma. In addition to its anticancer properties, NSC-303861 has been investigated for its potential use in inhibiting enzymes involved in purine nucleotide biosynthesis, making it a valuable tool in biochemical research .
Mechanism of Action
The mechanism of action of NSC-303861 involves its role as an L-glutamine antagonist. The compound selectively inhibits enzymes required for purine nucleotide biosynthesis, such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase. This inhibition leads to a decrease in the levels of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the cytotoxic effects observed in cancer cells. The compound also affects the pools of L-glutamine and L-glutamate in tumors, further contributing to its anticancer activity .
Comparison with Similar Compounds
NSC-303861 can be compared to other L-cysteine derivatives and glutamine antagonists. Similar compounds include:
L-cysteine ethyl ester: A precursor in the synthesis of NSC-303861.
Acivicin: Another L-glutamine antagonist with similar inhibitory effects on purine nucleotide biosynthesis.
Methionine sulfoximine: An inhibitor of glutamine synthetase, affecting glutamine metabolism.
NSC-303861 is unique in its specific combination of L-cysteine ethyl ester and N-methylcarbamate, which contributes to its distinct mechanism of action and therapeutic potential .
Properties
CAS No. |
51785-99-0 |
|---|---|
Molecular Formula |
C7H15ClN2O3S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-3-12-6(10)5(8)4-13-7(11)9-2;/h5H,3-4,8H2,1-2H3,(H,9,11);1H/t5-;/m0./s1 |
InChI Key |
LYLDPAYWSCPRTI-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N.Cl |
Canonical SMILES |
CCOC(=O)C(CSC(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10826766.png)
![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)
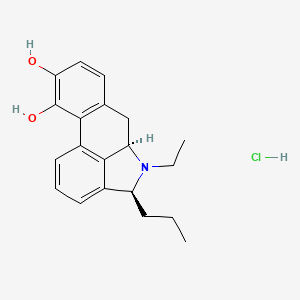
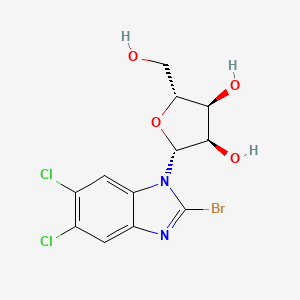
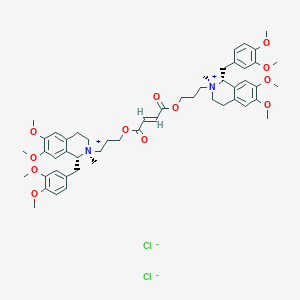

![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
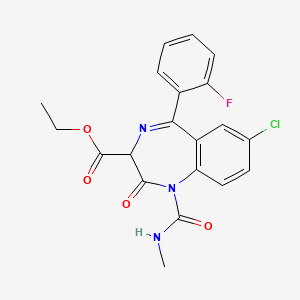
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)
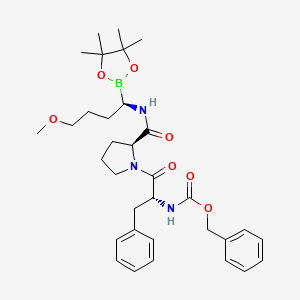
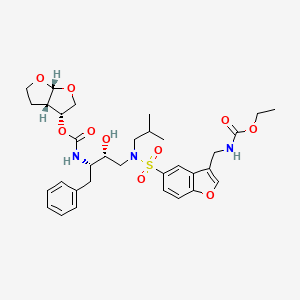
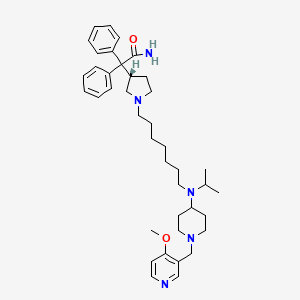
![aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide](/img/structure/B10826830.png)
